

Synthesis of 2-Cyano-N-thiazol-2-yl-acetamide from 2-aminothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Cyano-N-thiazol-2-yl-acetamide

Cat. No.: B181831 Get Quote

Application Notes: Synthesis of 2-Cyano-N-thiazol-2-yl-acetamide

Introduction

2-Cyano-N-thiazol-2-yl-acetamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] The presence of the thiazole ring, a common scaffold in pharmacologically active molecules, coupled with the cyanoacetamide moiety, makes it a versatile intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications.[2][3][4][5] Derivatives of this compound have been investigated for their antimicrobial and antitumor properties.[1] This document provides detailed protocols for the synthesis of **2-Cyano-N-thiazol-2-yl-acetamide** from 2-aminothiazole, presents key quantitative data, and illustrates the experimental workflow.

Chemical Properties



Property	Value	
Molecular Formula	C6H5N3OS	
Molecular Weight	167.19 g/mol [6][7]	
CAS Number	90158-62-6[6][7][8]	
Appearance	Beige to pale yellow crystalline solid[1]	
Melting Point	229-232 °C[9]	

Synthetic Approaches

The synthesis of **2-Cyano-N-thiazol-2-yl-acetamide** from 2-aminothiazole is primarily achieved through the acylation of the amino group of 2-aminothiazole with a cyanoacetylating agent. The most common methods employ either cyanoacetic acid with a coupling agent or an active ester of cyanoacetic acid.

A prevalent method involves the reaction of 2-aminothiazole with cyanoacetic acid in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), in an aprotic solvent like acetonitrile.[9] This method facilitates the formation of the amide bond by activating the carboxylic acid.

Another approach is the direct condensation of 2-aminothiazole with an ester of cyanoacetic acid, such as ethyl cyanoacetate, often under reflux in a suitable solvent like dimethylformamide (DMF).[5][10]

The choice of synthetic route may depend on factors such as the availability of reagents, desired purity, and scalability of the reaction. The DCC coupling method is often favored for its high yield and relatively mild reaction conditions.

Experimental Protocols

Method 1: Synthesis using Cyanoacetic Acid and Dicyclohexylcarbodiimide (DCC)

This protocol is adapted from a procedure utilizing dicyclohexylcarbodiimide as a coupling agent.[9]



Materials:

- 2-Aminothiazole
- Cyanoacetic acid
- Dicyclohexylcarbodiimide (DCC)
- Acetonitrile (anhydrous)
- Sodium hydroxide (NaOH) solution (approx. 2%)
- Hydrochloric acid (HCl) (6 N)
- Acetone
- Deionized water

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Buchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, combine 2-aminothiazole (5.3 g) and cyanoacetic acid (4.5 g) in acetonitrile (60 ml).
- To this suspension, add a solution of dicyclohexylcarbodiimide (12.0 g) in acetonitrile (30 ml).
- An exothermic reaction will occur, and the mixture may solidify. Add an additional 60 ml of acetonitrile and stir the mixture for 1 hour.



- Allow the mixture to stand overnight at room temperature.
- Collect the solid by filtration. The collected solid (approximately 20 g) contains the product and dicyclohexylurea (DCU) byproduct.
- Stir the collected solid with a dilute (ca. 2%) NaOH solution and filter to remove the insoluble DCU.
- Acidify the filtrate with 6 N HCl to precipitate the product.
- Collect the product by filtration, wash with water, and dry.
- Recrystallize the crude product from acetone to yield pure 2-Cyano-N-thiazol-2-yl-acetamide.

Quantitative Data Summary

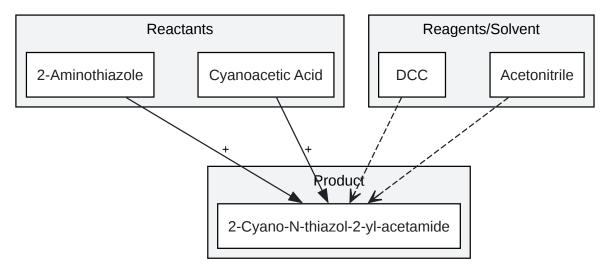
Method	Reactant s	Solvent	Key Condition s	Yield	Melting Point (°C)	Referenc e
1	2- Aminothiaz ole, Cyanoaceti c acid, DCC	Acetonitrile	Stirred for 1 hr, stand overnight	High	231-232 (dec.)	[9]
2	2- Aminothiaz ole, Ethyl cyanoaceta te	Dimethylfor mamide	Reflux for 5 hr	71%	129-130	[10]

Visualizations

Chemical Reaction Scheme



Synthesis of 2-Cyano-N-thiazol-2-yl-acetamide

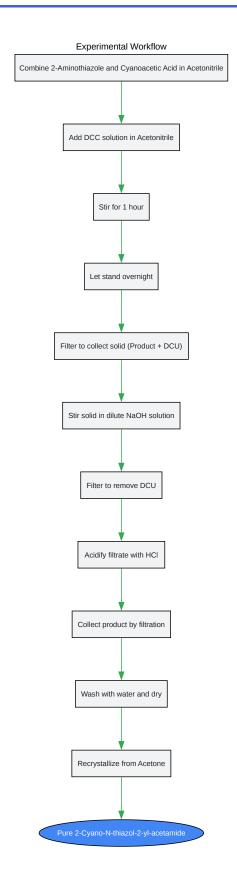


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Caption: Chemical reaction for the synthesis of 2-Cyano-N-thiazol-2-yl-acetamide.

Experimental Workflow





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Caption: Step-by-step workflow for the synthesis and purification.



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